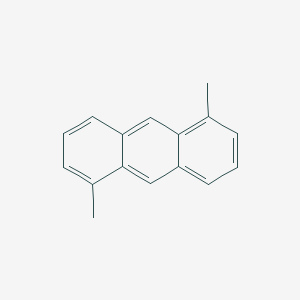

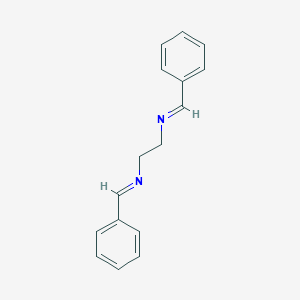

![molecular formula C10H4Br2N2S B093545 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole CAS No. 18557-22-7](/img/structure/B93545.png)

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole

Vue d'ensemble

Description

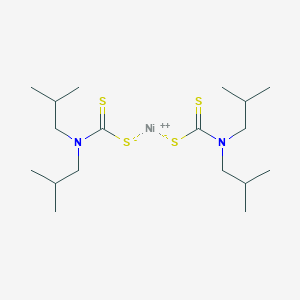

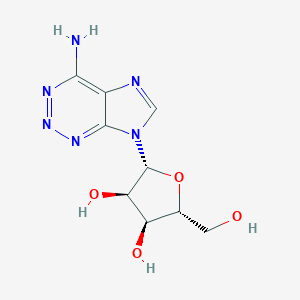

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C10H4Br2N2S and its molecular weight is 344.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

C10H4Br2N2SC_{10}H_{4}Br_{2}N_{2}SC10H4Br2N2S

, a été utilisé dans divers domaines . Voici quelques-unes de ses applications uniques :Synthèse chimique

“4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” est souvent utilisé comme élément constitutif dans la synthèse chimique . C'est un composé polyvalent qui peut être utilisé pour créer une large gamme d'autres produits chimiques, ce qui en fait un outil précieux pour les chimistes.

Évaluation biologique

Ce composé a été utilisé dans la synthèse et l'évaluation biologique de nouveaux dérivés du 1,3,4-thiadiazole . Ces dérivés ont montré une activité antimicrobienne puissante contre des organismes comme E. coli, B. mycoides et C. albicans .

Agents antimicrobiens

Comme mentionné ci-dessus, les dérivés du “this compound” ont été utilisés comme agents antimicrobiens puissants . Cela en fait un composé précieux dans le développement de nouveaux médicaments et traitements.

Agents anti-inflammatoires

Certains dérivés de ce composé ont montré des effets anti-inflammatoires significatifs . Cela ouvre des applications potentielles dans le traitement des maladies inflammatoires.

Utilisation en recherche

“this compound” est souvent utilisé dans les milieux de recherche . Ses propriétés uniques en font un outil précieux pour les scientifiques qui étudient un large éventail de sujets.

Mécanisme D'action

Target of Action

It’s known that this compound is a type of light-emitting molecule . Therefore, it’s likely that its targets are related to light absorption and emission processes in certain applications.

Mode of Action

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole operates through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is a p-gp substrate . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Due to the absence of a strong donor group in the molecular structure, intermolecular dipole–dipole interaction and concentration quenching are effectively suppressed . The emission color was found to be adjustable depending on the aryl substituents at the 4,9-position of the NTD chromophore .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . It’s also recommended to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

4,9-dibromobenzo[f][2,1,3]benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQHVQKGZSPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NSN=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618391 | |

| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18557-22-7 | |

| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.